molecular formula C10H13ClFNO B2838615 3-(2-Fluorophenyl)morpholine hcl CAS No. 2416234-20-1

3-(2-Fluorophenyl)morpholine hcl

Cat. No.: B2838615
CAS No.: 2416234-20-1
M. Wt: 217.67
InChI Key: DTLPOEHMACVZTQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H12FNO·HCl It is a derivative of morpholine, a heterocyclic amine, and contains a fluorophenyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenyl)morpholine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)morpholine hydrochloride
  • 3-(2-Chlorophenyl)morpholine hydrochloride
  • 3-(2-Bromophenyl)morpholine hydrochloride

Uniqueness

3-(2-Fluorophenyl)morpholine hydrochloride is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its chloro- and bromo-substituted counterparts. The fluorine atom’s electronegativity and small size can enhance the compound’s binding interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(2-fluorophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXCSACJWFZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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